3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide
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Description
3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide is a useful research compound. Its molecular formula is C25H31N3O2S and its molecular weight is 437.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class, to which this compound belongs, are known to exhibit a wide range of biological activities . Noteworthy targets of similar compounds include tyrosine kinase and cyclin-dependent kinase (CDK4) .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines interact with their targets, such as tyrosine kinase and cdk4, to exert their effects . The interaction with these targets can lead to changes in cellular processes, potentially resulting in antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation, inflammation, pain perception, blood pressure regulation, and histamine response .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .
Properties
IUPAC Name |
3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c1-25(2,3)17-9-10-18-19(15-17)31-24-22(18)23(30)27-20(28-24)11-12-21(29)26-14-13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,26,29)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHAYQYMCLZIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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